molecular formula C13H26N2O2 B8050634 3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester

3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B8050634
M. Wt: 242.36 g/mol
InChI Key: LCTYDUNZQLEACC-UHFFFAOYSA-N
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Description

3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester (CID: 57355299) is a piperazine derivative with dual tert-butyl substituents. Its molecular formula is C₁₃H₂₆N₂O₂ (MW: 254.35 g/mol), and it features a tert-butyl group at the 3-position of the piperazine ring and a tert-butyl ester at the 1-position. Key identifiers include:

  • SMILES: CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C
  • InChIKey: LCTYDUNZQLEACC-UHFFFAOYSA-N
  • Collision Cross-Section: Predicted values for [M+H]⁺ (243.20671 m/z) and [M+Na]⁺ (265.18865 m/z) are 160.5 Ų and 168.4 Ų, respectively .

This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for introducing steric bulk and protecting amine groups during multi-step reactions .

Properties

IUPAC Name

tert-butyl 3-tert-butylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6/h10,14H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTYDUNZQLEACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.

  • Industry: The compound is used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism by which 3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table compares 3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester with analogs differing in substituents or stereochemistry:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Reference ID
This compound 886779-61-9 C₁₃H₂₆N₂O₂ 254.35 3-tert-butyl, 1-tert-butyl ester 95
3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester 886779-85-7 C₁₂H₂₂N₂O₂ 226.32 3-cyclopropyl, 1-tert-butyl ester -
(R)-3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester 1240587-11-4 C₁₂H₂₂N₂O₂ 226.32 (R)-3-cyclopropyl, 1-tert-butyl ester 97
4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester 883554-88-9 C₁₀H₁₉N₃O₃ 229.28 4-carbamoyl, 1-tert-butyl ester -
tert-Butyl piperazine-1-carboxylate 57260-71-6 C₉H₁₈N₂O₂ 186.25 1-tert-butyl ester (no 3-substituent) 98

Key Observations :

  • Steric Effects : The tert-butyl groups in the main compound confer significant steric hindrance, which may reduce reactivity compared to less bulky analogs like the cyclopropyl variant .
  • Molecular Weight : The main compound has the highest molecular weight (254.35 g/mol) due to dual tert-butyl groups, whereas unsubstituted tert-butyl piperazine-1-carboxylate (MW: 186.25 g/mol) is lighter .

Collision Cross-Section and Physicochemical Behavior

The main compound exhibits a collision cross-section of 160.5 Ų for [M+H]⁺, larger than unsubstituted piperazine derivatives due to tert-butyl groups increasing molecular volume .

Commercial Availability and Purity

  • Main Compound : Available at 95% purity (HA-7257, Combi-Blocks) .
  • Enantiomers : (R)-3-Cyclopropyl-piperazine-1-carboxylate is sold at 97% purity, highlighting demand for stereochemically defined intermediates .
  • Discontinued Variants : (R)-3-Trifluoroethyl-piperazine-1-carboxylate (CAS: 1240582-23-3) was discontinued, reflecting niche applications .

Biological Activity

3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C14H27N3O2
  • CAS Number : 57260-71-6

The compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : It has been studied for its ability to inhibit bacterial topoisomerases, which are essential enzymes for DNA replication and transcription.
  • Antimicrobial Activity : It shows promising effects against both Gram-positive and Gram-negative bacteria, particularly multidrug-resistant strains.

Antimicrobial Efficacy

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)4
Enterococcus faecalis8
Escherichia coli16
Klebsiella pneumoniae32

These results indicate that the compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), which is a major concern in clinical settings due to its resistance to standard antibiotics.

Study on Multidrug Resistance

In a study focused on the optimization of piperazine derivatives for combating multidrug-resistant bacteria, this compound was evaluated for its ability to enhance the efficacy of existing antibiotics by inhibiting the AcrAB-TolC efflux pump in E. coli. The study found that while the compound alone did not exhibit intrinsic antibiotic activity (MIC > 250 µM), it significantly potentiated the activity of other antibiotics when used in combination, demonstrating its potential as an adjuvant therapy .

Enzyme Inhibition Studies

Research involving the inhibition of DNA gyrase and topoisomerase IV revealed that compounds similar to this compound show low nanomolar IC50 values (<32 nM) against these enzymes. This suggests a strong potential for these compounds to serve as dual inhibitors, which could be beneficial in treating infections caused by resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing 3-tert-butyl-piperazine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized for improved yields?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperazine ring. Key routes include:

  • Route A (Esterification): Reacting 1,1-dimethylethylamine with 4-substituted piperazinecarboxylic acid in tetrahydrofuran (THF) at 0°C for 2 hours, yielding ~72% after purification .
  • Route B (Boc Protection): Using tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by silica gel column chromatography for purification (85% yield) .
  • Route C (Derivative Synthesis): Hydrazide derivatives are synthesized via refluxing with hydrazine hydrate in ethanol (68% yield) .

Optimization Strategies:

  • Temperature Control: Low temperatures (0°C) minimize side reactions during esterification .
  • Purification: Silica gel chromatography improves purity and yield .
  • Solvent Selection: Anhydrous solvents (e.g., THF, DCM) enhance reaction efficiency .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer: Key techniques include:

TechniqueParametersApplicationReference
FT-IR 4000–400 cm⁻¹ (KBr pellet)Confirms functional groups (e.g., C=O at ~1700 cm⁻¹)
¹H/¹³C NMR 300–400 MHz (CDCl₃ or DMSO-d₆)Assigns proton environments (e.g., tert-butyl at δ 1.4 ppm) and carbon backbone
LCMS ESI+ mode, m/z 305.42Verifies molecular weight and purity
Example Workflow:

FT-IR identifies ester carbonyl groups.

NMR resolves piperazine ring protons and tert-butyl groups.

LCMS confirms molecular ion peaks .

Q. What common chemical reactions does this compound undergo, and under what conditions?

Methodological Answer: The compound participates in:

  • Deprotection: Boc removal with trifluoroacetic acid (TFA) in DCM (0°C to RT, 2–4 hours) to yield free piperazine .
  • Substitution: Nucleophilic displacement at the piperazine nitrogen using alkyl halides (e.g., NaH/DMF, 60°C) .
  • Reduction: LiAlH₄ in THF reduces esters to alcohols (reflux, 6 hours) .
    Key Reagents:
  • TFA for Boc deprotection.
  • NaH/DMF for alkylation.

Advanced Questions

Q. What methodologies are employed to establish structure-activity relationships (SAR) for derivatives of this compound in drug discovery?

Methodological Answer: SAR studies involve:

Derivatization: Synthesizing analogs (e.g., hydrazide, ester, or halogen-substituted derivatives) .

Biological Testing: Screening for antimicrobial or receptor-binding activity (e.g., MIC assays against S. aureus) .

Computational Docking: Modeling interactions with targets (e.g., enzymes) using software like AutoDock .

Example:
A hydrazide derivative showed enhanced antimicrobial activity (MIC = 8 µg/mL) compared to the parent ester (MIC = 32 µg/mL), suggesting the importance of the hydrazide group .

Q. What strategies are used to resolve contradictions in reported synthetic yields of this compound across different studies?

Methodological Answer: Contradictions arise from varying:

  • Reaction Scales: Milligram vs. gram-scale syntheses (e.g., 72% yield at 0°C vs. 85% at RT) .
  • Purification Methods: Column chromatography vs. recrystallization .
    Resolution Strategies:
  • Reproduce reactions under standardized conditions (e.g., anhydrous solvents, controlled atmosphere).
  • Use high-purity reagents and optimize stoichiometry .

Q. How do enantioselective synthesis techniques apply to the production of chiral derivatives of this compound?

Methodological Answer: Chiral derivatives are synthesized via:

  • Phase-Transfer Catalysis (PTC): Using chiral catalysts (e.g., Cinchona alkaloids) to alkylate piperazine intermediates (e.g., 85% ee) .
  • Asymmetric Hydrogenation: Catalyzing ketone intermediates with Ru-BINAP complexes (>90% ee) .

Example:
(S)-tert-Butyl 2-methylpiperazine-1-carboxylate was synthesized via PTC with 92% enantiomeric excess .

Q. What are the key considerations for handling and storing this compound to ensure laboratory safety?

Methodological Answer:

  • Storage: At 0–6°C in airtight containers under nitrogen to prevent hydrolysis .
  • Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material .

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